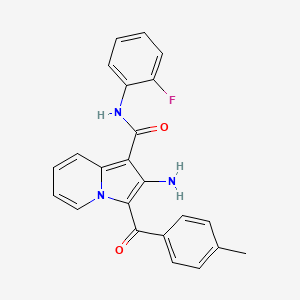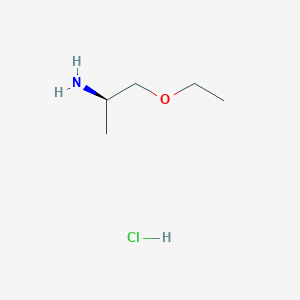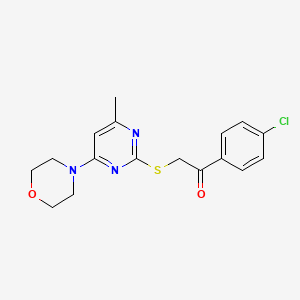
(E)-N-(1-adamantyl)-2-fenil-3-(2-tienil)-2-propenamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide is a synthetic organic compound characterized by its adamantyl, phenyl, and thienyl groups
Aplicaciones Científicas De Investigación
(E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide typically involves the following steps:
Formation of the Adamantyl Amine: The starting material, 1-adamantylamine, is prepared through the amination of adamantane.
Synthesis of the Propenamide Backbone: The propenamide backbone is synthesized by reacting 2-phenyl-3-(2-thienyl)-2-propenoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-adamantylamine to yield the final product.
Industrial Production Methods
Industrial production of (E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The phenyl and thienyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Mecanismo De Acción
The mechanism of action of (E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, while the phenyl and thienyl groups contribute to binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N-(1-adamantyl)-2-phenyl-3-(2-furyl)-2-propenamide: Similar structure with a furan ring instead of a thienyl ring.
(E)-N-(1-adamantyl)-2-phenyl-3-(2-pyridyl)-2-propenamide: Contains a pyridyl ring instead of a thienyl ring.
Uniqueness
(E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide is unique due to the presence of the thienyl ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyridyl rings. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
(E)-N-(1-adamantyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NOS/c25-22(24-23-13-16-9-17(14-23)11-18(10-16)15-23)21(12-20-7-4-8-26-20)19-5-2-1-3-6-19/h1-8,12,16-18H,9-11,13-15H2,(H,24,25)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAZEHPUSYCDCQ-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C(=CC4=CC=CS4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)/C(=C/C4=CC=CS4)/C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2479228.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2479230.png)



![3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479235.png)


![1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine](/img/structure/B2479241.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2479245.png)



